Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate
Description
Chemical Identity and Structure Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine ring system with a ketone group at position 5 and a tert-butyl carbamate group at position 1. Its molecular formula is C₁₂H₁₉NO₃ (molecular weight: 225.28 g/mol), and its CAS number is 1507246-53-8 (as per ). The compound is commonly used as a synthetic intermediate in pharmaceutical and agrochemical research due to its rigid bicyclic scaffold, which mimics natural product frameworks .
Properties
IUPAC Name |
tert-butyl 5-oxo-2,3,3a,4,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(14)7-10(8)13/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSSPFSWPPGTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions to form the fused ring system. The tert-butyl group is often introduced through a tert-butyl esterification reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tert-butyl carbamate-protected bicyclic ketones. Below is a detailed comparison with structurally related analogs:
Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Similarity Score* |
|---|---|---|---|---|
| Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate | 1507246-53-8 | C₁₂H₁₉NO₃ | Reference compound with [b]-pyrrolidine fusion | 1.00 |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | C₁₂H₁₉NO₃ | [c]-pyrrolidine fusion; ketone at position 5, carbamate at position 2 | 0.98 |
| tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate | 879687-92-0 | C₁₂H₁₉NO₃ | Isoindole backbone; ketone at position 4 | 0.94 |
| tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate | 2227206-12-2 | C₁₈H₂₄N₂O₃ | Benzyl substituent at position 5; additional nitrogen in pyrrolo ring | 0.89 |
*Similarity scores based on Tanimoto coefficient ().
Physical and Chemical Properties
| Property | Target Compound | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | tert-Butyl 5-benzyl-3-oxo...pyrrole-1-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 225.28 | 225.28 | 316.39 |
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Stability | Stable at 2–8°C (dry) | Stable under recommended storage | Stable at 2–8°C (avoid moisture) |
| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) | Similar to target compound | Lower solubility due to benzyl group |
Hazard Profiles
| Hazard Category | Target Compound | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | tert-Butyl 5-benzyl-3-oxo...pyrrole-1-carboxylate |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 (H302) | Category 4 (H302) | Category 4 (H302) |
| Skin Irritation | Category 2 (H315) | Category 2 (H315) | Category 2 (H315) |
| Eye Irritation | Category 2A (H319) | Category 2A (H319) | Category 2A (H319) |
| Respiratory Toxicity | H335 (STOT SE3) | H335 (STOT SE3) | H335 (STOT SE3) |
| Carcinogenicity | Not classified | Not classified | Not classified |
*STOT SE3 = Specific Target Organ Toxicity (single exposure); data from SDS ().
Key Research Findings
Stereochemical Influence : The [b]-pyrrolidine fusion in the target compound confers greater conformational rigidity compared to [c]-fused analogs, impacting binding affinity in enzyme inhibition assays .
Safety Data Gaps : Most analogs lack comprehensive toxicological data (e.g., reproductive toxicity, mutagenicity), highlighting the need for further studies ().
Synthetic Utility : The benzyl-substituted derivative (CAS 2227206-12-2) demonstrates enhanced stability in acidic conditions, making it preferable for peptide coupling reactions .
Biological Activity
Tert-butyl 5-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate (CAS No. 1823254-83-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Structure : The compound features a cyclopentane ring fused with a pyrrole moiety, contributing to its unique biological properties.
Biological Activities
This compound belongs to a class of compounds known for various biological activities, including:
- Anticancer Activity : Several studies have indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research involving similar pyrrole-based compounds has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms such as caspase activation and modulation of apoptotic pathways .
- Antimicrobial Properties : Pyrrole derivatives are recognized for their antimicrobial activity. They have been tested against a range of pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
- Anti-inflammatory Effects : Some studies suggest that compounds with pyrrole structures can inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases .
1. Anticancer Studies
A study focused on a series of pyrrole derivatives showed that certain compounds exhibited significant antiproliferative activity against HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, confirmed by assays measuring caspase activity and cellular viability .
2. Antimicrobial Testing
Research involving the synthesis of novel pyrrole derivatives demonstrated their effectiveness against multi-drug resistant (MDR) strains of bacteria. The study utilized disk diffusion methods to assess antimicrobial activity, revealing that certain derivatives could inhibit growth at concentrations as low as 100 µg/mL .
3. In Vivo Studies
In vivo models have been employed to evaluate the anti-inflammatory effects of pyrrole-containing compounds. One study reported that a derivative similar to this compound significantly reduced inflammation markers in animal models, suggesting potential for therapeutic use in conditions like arthritis .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
